N-(2-butoxyphenyl)-4-chloro-3-nitrobenzamide
Overview
Description
N-(2-butoxyphenyl)-4-chloro-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group attached to a phenyl ring, a chloro group, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-4-chloro-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Butoxylation: The nitrated product is then subjected to a butoxylation reaction where 2-butoxyphenylamine is introduced. This step involves the use of a suitable base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Amidation: The final step involves the formation of the amide bond between the butoxyphenylamine and the nitrated chlorobenzamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The butoxy group can be oxidized to a carboxylic acid or an aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: Formation of N-(2-butoxyphenyl)-4-chloro-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes from the butoxy group.
Scientific Research Applications
N-(2-butoxyphenyl)-4-chloro-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition or modulation of their activity. The butoxy group and the chloro group may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-butoxyphenyl)-3-nitrobenzamide
- N-(2-butoxyphenyl)-4-chlorobenzamide
- N-(2-butoxyphenyl)-3-chloro-4-nitrobenzamide
Uniqueness
N-(2-butoxyphenyl)-4-chloro-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the nitro and chloro groups on the benzamide structure allows for diverse chemical reactivity and potential biological activity. This compound’s unique combination of functional groups makes it a valuable tool in various research applications.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-4-chloro-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-3-10-24-16-7-5-4-6-14(16)19-17(21)12-8-9-13(18)15(11-12)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJYSWLITTYHCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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